chemical structure of N-(3-Aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride
chemical structure of N-(3-Aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride
An In-depth Technical Guide to N-(3-Aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride (AMTB hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride, commonly known as AMTB hydrochloride, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4][5][6] It also exhibits non-selective inhibitory activity against voltage-gated sodium channels (NaV).[1] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological data, and experimental protocols related to AMTB hydrochloride.
Chemical Structure and Properties
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IUPAC Name: N-(3-Aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride
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Synonyms: AMTB hydrochloride, AMTB[7]
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CAS Number: 926023-82-7[7]
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Molecular Formula: C₂₃H₂₆N₂O₂S·HCl[7]
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Molecular Weight: 430.99 g/mol
Mechanism of Action
AMTB hydrochloride's primary mechanism of action is the selective blockade of the TRPM8 ion channel.[1][2][3][4][5][6] TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol and icilin. By inhibiting TRPM8, AMTB modulates downstream signaling pathways involved in sensory perception, such as pain and bladder sensation.
Additionally, AMTB has been identified as a non-selective inhibitor of voltage-gated sodium channels (NaV), with pIC₅₀ values ranging from 4.83 to 5.69 for NaV1.1-NaV1.8.[1] This dual activity may contribute to its overall pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for AMTB hydrochloride.
Table 1: In Vitro Activity of AMTB Hydrochloride
| Target | Assay | Agonist | Cell Line | Value | Reference |
| Human TRPM8 | Inhibition of Ca²⁺ influx | Icilin | - | pIC₅₀ = 6.23 | [1][4][5][8] |
| Human TRPM8 | Inhibition of Ca²⁺ increase | Menthol | HEK293 | IC₅₀ = 0.414 μM | [1] |
| Voltage-gated Sodium Channels (NaV1.1-NaV1.8) | Inhibition of veratridine-induced membrane potential changes | Veratridine | - | pIC₅₀ = 4.83 - 5.69 | [1] |
Table 2: In Vivo Activity of AMTB Hydrochloride in Rats
| Parameter | Model | Dose | Effect | Reference |
| Frequency of Bladder Contractions | Volume-induced bladder contractions | 3 mg/kg (intravenous) | Decreased frequency without affecting amplitude | [1][8] |
| Visceromotor Reflex (VMR) Response | Noxious urinary bladder distension | 10 mg/kg | Attenuated to 5.42% of maximal response | [8][9] |
| Pressor Response | Noxious urinary bladder distension | 10 mg/kg | Attenuated to 56.51% of maximal response | [8][9] |
| VMR Response ID₅₀ | Noxious urinary bladder distension | - | 2.42 ± 0.46 mg/kg | [8][9] |
Table 3: Pharmacokinetic Parameters of AMTB Hydrochloride in Rats
| Parameter | Value |
| Dose (mg/kg) | 1.0 |
| Cmax (ng/ml) | 240 ± 60 |
| Time to Cmax (h) | 0.41 ± 0.13 |
| Half-life (h) | 1.3 ± 0.2 |
| Mean Residence Time (h) | 0.75 ± 0.14 |
Experimental Protocols
Synthesis of AMTB Hydrochloride
In Vitro Calcium Influx Assay
This protocol is based on the methodology used to assess the inhibitory effect of AMTB on TRPM8 channels.[8]
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Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media.
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Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
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Dye Loading: The cell culture medium is removed, and the cells are incubated with a fluorescent calcium indicator dye, such as Fluo-4 AM, in a buffered saline solution for 1 hour at 37°C.
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Compound Addition: The dye solution is removed, and the cells are washed. AMTB hydrochloride at various concentrations is then added to the wells.
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Agonist Stimulation and Signal Detection: A TRPM8 agonist, such as icilin or menthol, is added to the wells, and the change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorescence plate reader.
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Data Analysis: The IC₅₀ or pIC₅₀ values are calculated from the concentration-response curves.
In Vivo Measurement of Bladder Contractions in Rats
This protocol is based on the in vivo studies described by Lashinger et al. (2008).[8]
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Animal Preparation: Female Sprague-Dawley rats are anesthetized. A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement. A second catheter is placed in a jugular vein for intravenous drug administration.
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Induction of Rhythmic Bladder Contractions: The bladder is filled with saline to induce rhythmic contractions.
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Drug Administration: Once stable rhythmic contractions are established, AMTB hydrochloride is administered intravenously.
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Data Acquisition: Bladder pressure is continuously recorded using a pressure transducer connected to a data acquisition system.
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Data Analysis: The frequency and amplitude of bladder contractions before and after drug administration are analyzed to determine the effect of AMTB.
Signaling Pathway and Experimental Workflow Diagrams
TRPM8 Signaling Pathway Inhibition by AMTB
References
- 1. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 2. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]
- 3. AMTB - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. WO2008114971A1 - Novel benzamide derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 5. Novel benzamide derivatives and process for production thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2015012515A1 - Method for preparing benzamide derivative, novel intermediate used in preparation of benzamide, and method for preparing novel intermediate - Google Patents [patents.google.com]
- 9. US9346823B2 - Detection and use of low molecular-weight modulators of the cold-menthol receptor TRPM8 - Google Patents [patents.google.com]
